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Compound of Interest

Compound Name: Gip 14564

Cat. No.: B502738

This technical support center provides essential information, troubleshooting guides, and
frequently asked questions for researchers utilizing GTP-14564 in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is GTP-14564 and what is its primary mechanism of action?

Al: GTP-14564 is a potent and selective novel tyrosine kinase inhibitor.[1] It primarily targets
Class lll receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3), particularly the
constitutively active form with an internal tandem duplication (ITD) mutation (FLT3-ITD), which
iIs common in acute myeloid leukemia (AML).[1][2] The mechanism of action involves blocking
the downstream signaling pathways, such as STAT5 activation, that are essential for the
proliferation of leukemia cells expressing FLT3-ITD.[1]

Q2: What are the recommended storage and reconstitution conditions for GTP-145647

A2: For optimal stability, GTP-14564 should be stored at +4°C. It is soluble in DMSO (up to 100
mM) and ethanol (up to 25 mM).[3] For in vivo studies, a common approach is to prepare a
concentrated stock solution in a solvent like DMSO and then dilute it further in an appropriate
vehicle for injection.

Q3: What is a suitable vehicle for in vivo delivery of GTP-145647
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A3: Given its solubility, a standard vehicle for in vivo delivery of GTP-14564 would be a
formulation containing DMSO, followed by dilution in a solution such as saline, or a mixture of
solvents like PEG300, Tween 80, and water. It is crucial to perform a vehicle tolerability study in
your animal model before initiating the main experiment to ensure that the vehicle itself does
not cause adverse effects.

Q4: Which animal models are recommended for in vivo efficacy studies with GTP-145647

A4: Given that GTP-14564 is a specific kinase inhibitor for FLT3-ITD, the most relevant animal
models would be those that recapitulate this aspect of human leukemia.[1] Xenograft models
using human AML cell lines that are positive for the FLT3-ITD mutation (e.g., MV4-11)
implanted in immunodeficient mice (e.g., NOD/SCID or NSG) are highly recommended.

Q5: What is the selectivity profile of GTP-145647

A5: GTP-14564 is a selective inhibitor of class Il receptor tyrosine kinases. It shows potent
activity against c-Fms, c-Kit, FLT3, and ITD-FLT3, with IC50 values around 0.3 pM, and against
PDGFRf with an IC50 of 1 uM. It displays no significant activity against a range of other
kinases such as ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl, PKC, PKA, and Akt, with IC50
values greater than 10 pM.

Troubleshooting Guides

Issue 1: Lack of In Vivo Efficacy

e Question: My in vivo study with GTP-14564 is not showing the expected anti-tumor effect.
What could be the reason?

e Answer:

o Compound Formulation and Delivery: Ensure that GTP-14564 is fully dissolved in the
vehicle. Precipitation of the compound can lead to inconsistent dosing. Prepare fresh
formulations for each injection if stability is a concern.

o Dosing Regimen: The dose or frequency of administration may be suboptimal. Consider
performing a dose-escalation study to determine the maximum tolerated dose (MTD) and
an effective therapeutic dose in your model.
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o Animal Model: Confirm that your chosen cell line or animal model is indeed dependent on
the FLT3 signaling pathway. Variability in tumor take rates or growth kinetics can also
mask the efficacy of the compound.

o Bioavailability: Although specific pharmacokinetic data for GTP-14564 is not widely
published, poor absorption or rapid metabolism could be a factor. Consider a pilot
pharmacokinetic study to measure plasma levels of the compound after administration.

Issue 2: Unexpected Toxicity or Adverse Events

e Question: | am observing unexpected toxicity (e.g., weight loss, lethargy) in my study
animals. What should | do?

e Answer:

o Vehicle Toxicity: The first step is to rule out toxicity from the delivery vehicle. Ensure you
have a control group that receives only the vehicle. If the vehicle is causing toxicity, it will
need to be reformulated.

o Dose Reduction: The administered dose of GTP-14564 may be too high for the chosen
animal strain. Reduce the dose and/or the frequency of administration.

o Off-Target Effects: While GTP-14564 is selective, off-target effects can still occur at higher
concentrations. Review the known selectivity profile and consider if any of the inhibited
kinases could be contributing to the observed toxicity.

o Route of Administration: The route of administration (e.g., intraperitoneal vs. oral) can
significantly impact toxicity. Ensure the chosen route is appropriate for the compound and
the experimental goals.

Quantitative Data

Table 1: In Vitro Kinase Inhibition Profile of GTP-14564
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Kinase Target IC50 (pM)
FLT3 0.3
ITD-FLT3 0.3

c-Fms 0.3

c-Kit 0.3
PDGFRp 1

ERK1, ERK2, EGFR, MEK1, HER2, Src, Abl,
PKC, PKA, Akt

> 10

This data is compiled from publicly available sources.

Table 2: Hypothetical In Vivo Efficacy of GTP-14564 in a Xenograft Model

Mean Tumor Percent Tumor
Treatment Group Dose (mg/kg) Volume (mm?3) at Growth Inhibition
Day 21 (%)
Vehicle Control - 1500 + 250
GTP-14564 25 750 + 150 50
GTP-14564 50 300 + 100 80

This is a table with hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: In Vivo Efficacy of GTP-14564 in an AML Xenograft Mouse Model

o Cell Culture: Culture MV4-11 cells (human AML, FLT3-ITD positive) in RPMI-1640 medium
supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a
humidified atmosphere of 5% CO?2.
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e Animal Model: Use 6-8 week old female NOD/SCID or NSG mice. Allow them to acclimatize
for at least one week before the start of the experiment.

e Tumor Implantation: Subcutaneously inject 5 x 1076 MV4-11 cells in 100 pL of a 1:1 mixture
of PBS and Matrigel into the right flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the
tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x
Width"2) / 2.

o Randomization and Treatment: When tumors reach an average volume of 100-150 mms,
randomize the mice into treatment groups (e.g., Vehicle control, GTP-14564 at 25 mg/kg,
GTP-14564 at 50 mg/kg).

e Compound Preparation and Administration:
o Prepare a 10x stock solution of GTP-14564 in 100% DMSO.

o On the day of injection, dilute the stock solution to the final concentration using a vehicle
of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water.

o Administer the compound or vehicle control via intraperitoneal injection once daily.

e Monitoring: Monitor animal health daily, including body weight, clinical signs of toxicity (e.qg.,
changes in posture, activity, fur texture), and tumor size.

e Endpoint: The study endpoint can be defined by a specific tumor volume (e.g., 2000 mm?3), a
predetermined study duration (e.g., 21 days), or signs of significant toxicity (e.g., >20% body
weight loss).

» Data Analysis: At the end of the study, euthanize the animals and excise the tumors for
further analysis (e.g., histopathology, biomarker analysis). Statistically compare tumor growth
between the different treatment groups.

Visualizations
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Caption: Signaling pathway of the FLT3 receptor and the inhibitory action of GTP-14564.
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Caption: Experimental workflow for an in vivo efficacy study of GTP-14564.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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